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Compound of Interest

1-Decyl-3-methylimidazolium
Compound Name:
chloride

Cat. No.: B067855

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the ionic liquid
1-Decyl-3-methylimidazolium chloride ([C10MIM][CI]). The document focuses on Fourier-
Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting
key data in structured tables and detailing the experimental protocols for acquiring such data.
This guide is intended to serve as a valuable resource for researchers and professionals
working with or developing applications for this compound.

Introduction to 1-Decyl-3-methylimidazolium
chloride

1-Decyl-3-methylimidazolium chloride is an ionic liquid composed of a 1-decyl-3-
methylimidazolium cation and a chloride anion. Its amphiphilic nature, with a long alkyl chain
and a charged imidazolium headgroup, makes it a subject of interest in various fields, including
catalysis, materials science, and drug delivery. Accurate spectroscopic characterization is
fundamental to understanding its molecular structure, purity, and interactions with other
substances.

Spectroscopic Data
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The following sections present the available FTIR and NMR spectroscopic data for 1-Decyl-3-
methylimidazolium chloride.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups
within a molecule. The FTIR spectrum of 1-Decyl-3-methylimidazolium chloride is
characterized by absorption bands corresponding to the imidazolium ring and the decyl alkyl
chain.
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Wavenumber (cm~12)

Vibrational Mode
Assignment

Reference

O-H stretching (absorbed

~3400 [1]I2]
water)
C(4)-H and C(5)-H
antisymmetric and symmetric
~3137 _ o _ [3]
stretching of the imidazolium
ring
C(2)-H stretching of the
~3011 - o [3]
imidazolium ring
CHz2 asymmetric stretching of
2922.58
the decyl chain
CH2 symmetric stretching of
~2850 .
the decyl chain
C=N stretching of the
~1633 o [1]
imidazolium ring
Imidazolium ring skeletal
~1564 o [1][2]
vibration
CH: scissoring of the decyl
~1465 _
chain
C-C stretching of the alkyl
~1174 _ [1]
chain
N-C ring stretching of the
~1034 o _ _ [1]
imidazolium ring
Out-of-plane C-H bending of
~800-950 o ) ) [4]
the imidazolium ring
Out-of-plane C-H bending of
~700-800 [4]

the imidazolium ring

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 1-

Decyl-3-methylimidazolium chloride. The chemical shifts are sensitive to the electronic

environment of the nuclei.

The *H NMR spectrum provides information on the different types of protons in the molecule.

The chemical shift of the proton at the C2 position of the imidazolium ring is particularly

sensitive to the solvent environment.[5]

Chemical Shift (9,

Multiplicity Assignment Reference

ppm)

>7.0 Singlet H-2 (Imidazolium ring)  [6]

) H-4, H-5 (Imidazolium
~7.0-7.5 Doublet/Multiplet ] [6]
ring)

~4.0-4.5 Triplet N-CHz (Decyl chain) [6]
~3.8-4.2 Singlet N-CHs (Methyl group) [6]
<20 Multiplet -(CH2)s- (Decyl chain) [6]
<1.0 Triplet -CHs (Decyl chain) [6]

Note: The exact chemical shifts can vary depending on the solvent, concentration, and

temperature.

The 3C NMR spectrum reveals the carbon framework of the molecule. Carbons in the

imidazolium ring typically appear in the 120-140 ppm range.[6]
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Chemical Shift (6, ppm) Assignment Reference
~135- 140 C-2 (Imidazolium ring) [6]

~120 - 125 C-4, C-5 (Imidazolium ring) [6]

~45 - 55 N-CHz (Decyl chain)

~35-40 N-CHs (Methyl group)

-(CH2)s- and -CHs (Decyl

chain)

~10- 35

Note: The chemical shifts are approximate and can be influenced by the experimental
conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic
data.

FTIR Spectroscopy Protocol

Sample Preparation: For liquid ionic liquids like 1-Decyl-3-methylimidazolium chloride, a
small quantity of the neat sample can be analyzed directly.[7] Due to the hygroscopic nature of
many ionic liquids, it is recommended to dry the sample under vacuum prior to analysis to
minimize interference from water absorption bands (around 3400 cm~1).[1][2]

Instrumentation and Data Acquisition: A common method for analyzing liquid samples is
Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[8]

Instrument: A Nicolet™ 6700 FTIR spectrometer or a similar instrument equipped with a
diamond ATR accessory can be used.[8]

Sample Application: A small drop of the ionic liquid is placed directly onto the ATR crystal.

Spectral Range: Data is typically collected over a range of 4000 to 400 cm~1.[8]

Resolution: A spectral resolution of 4 cm~1 is generally sufficient.[3]
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e Scans: To improve the signal-to-noise ratio, 32 or more individual scans are averaged for
each spectrum.[8]

e Background: A background spectrum of the clean, empty ATR crystal should be recorded
prior to sample analysis and subtracted from the sample spectrum.

Alternatively, transmission FTIR can be used by placing a thin film of the ionic liquid between
two IR-transparent windows, such as ZnSe or KBr plates.[7]

NMR Spectroscopy Protocol

Sample Preparation:

Drying: The ionic liquid should be dried under vacuum at an elevated temperature (e.g., 60
°C) for several hours to remove any residual water.[5]

e Solvent: A deuterated solvent (e.g., CDCIs, D20, or DMSO-de) is used to dissolve the
sample. The choice of solvent can influence the chemical shifts, particularly for the acidic
proton at the C2 position of the imidazolium ring.[5]

o Concentration: A typical concentration for *H NMR is 5-10 mg of the sample dissolved in 0.5-
0.7 mL of the deuterated solvent.

o Reference Standard: An internal reference standard, such as tetramethylsilane (TMS), is
added to the sample solution to calibrate the chemical shift scale to 0 ppm.[5]

Instrumentation and Data Acquisition:

 Instrument: A high-resolution NMR spectrometer, for example, a Bruker AVANCE 400 MHz or
higher, is used.[5]

e 'H NMR Acquisition:

o A standard proton pulse program is used.

o The number of scans can range from 8 to 64, depending on the sample concentration.

o Arelaxation delay of 1-5 seconds between scans is typically employed.[5]
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e 13C NMR Acquisition:

o A proton-decoupled carbon pulse program is used to obtain a spectrum with single lines
for each carbon environment.

o A larger number of scans (e.g., 1024 or more) is generally required due to the lower
natural abundance of the 13C isotope.

o Alonger relaxation delay may be necessary for quaternary carbons.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
1-Decyl-3-methylimidazolium chloride.
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Caption: Workflow for the spectroscopic analysis of 1-Decyl-3-methylimidazolium chloride.
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This comprehensive guide provides essential spectroscopic information and standardized
protocols for the analysis of 1-Decyl-3-methylimidazolium chloride. Adherence to these
methodologies will ensure the generation of high-quality, reliable data crucial for research,
development, and quality control purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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